Cas no 2195952-42-0 (2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one)

2-[(4-Fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a structurally complex compound featuring a fluorophenylsulfanyl moiety linked to an 8-azabicyclo[3.2.1]octane scaffold bearing a 1,2,3-triazole substituent. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting central nervous system (CNS) or enzyme inhibition applications. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the triazole group offers opportunities for further derivatization or interactions with biological targets. The bicyclic framework may confer rigidity, improving binding selectivity. This compound is of interest for research in drug discovery, especially in the development of novel therapeutics requiring precise steric and electronic properties.
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one structure
2195952-42-0 structure
商品名:2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
CAS番号:2195952-42-0
MF:C17H19FN4OS
メガワット:346.422365427017
CID:5961957
PubChem ID:126850599

2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 化学的及び物理的性質

名前と識別子

    • F6472-2582
    • AKOS032465203
    • 2195952-42-0
    • 2-(4-fluorophenyl)sulfanyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
    • 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
    • インチ: 1S/C17H19FN4OS/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2
    • InChIKey: WREZAOXLQGIDJN-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)F)CC(N1C2CC(CC1CC2)N1C=CN=N1)=O

計算された属性

  • せいみつぶんしりょう: 346.12636058g/mol
  • どういたいしつりょう: 346.12636058g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 446
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 76.3Ų

2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6472-2582-20μmol
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
20μl
$79.0 2023-05-13
Life Chemicals
F6472-2582-25mg
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
25mg
$109.0 2023-05-13
Life Chemicals
F6472-2582-5μmol
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
5μl
$63.0 2023-05-13
Life Chemicals
F6472-2582-1mg
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
1mg
$54.0 2023-05-13
Life Chemicals
F6472-2582-4mg
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
4mg
$66.0 2023-05-13
Life Chemicals
F6472-2582-20mg
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
20mg
$99.0 2023-05-13
Life Chemicals
F6472-2582-50mg
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
50mg
$160.0 2023-05-13
Life Chemicals
F6472-2582-10μmol
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
10μl
$69.0 2023-05-13
Life Chemicals
F6472-2582-3mg
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
3mg
$63.0 2023-05-13
Life Chemicals
F6472-2582-15mg
2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
2195952-42-0 90%+
15mg
$89.0 2023-05-13

2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 関連文献

2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-oneに関する追加情報

Introduction to 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (CAS No: 2195952-42-0)

The compound 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, identified by its CAS number 2195952-42-0, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure, featuring a combination of fluorinated aromatic sulfide and a bicyclic azabutane scaffold decorated with a triazole ring, has garnered attention for its potential in drug discovery and development. The presence of multiple heterocyclic systems suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of sulfanyl-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The 4-fluorophenyl)sulfanyl moiety in this compound introduces a fluorine atom, which is well-known for its ability to enhance metabolic stability and binding affinity. This feature is particularly valuable in the design of small-molecule drugs where optimizing pharmacokinetic properties is crucial. The fluorine atom can influence the electronic distribution of the molecule, thereby affecting its interactions with biological targets.

The core structure of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one consists of an 8-azabicyclo[3.2.1]octan-8-yl group, which is a bicyclic amine derivative with a unique three-membered azacycle fused to a seven-membered bicyclic system. This scaffold provides a rigid framework that can be exploited to achieve high binding specificity. The presence of the triazole ring further enhances the complexity of the molecule, offering multiple sites for functionalization and interaction with biological targets.

One of the most intriguing aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, division, and survival. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The bicyclic azabutane scaffold and the triazole ring are known to be effective motifs in kinase inhibitor design due to their ability to mimic natural substrates and interfere with enzyme function.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential bioactivity. Virtual screening techniques have been used to identify promising candidates like 2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-ylenethanone (CAS No: 2195952-42) that exhibit high affinity for kinase targets. These computational methods have significantly reduced the time and cost associated with drug discovery, allowing researchers to focus on the most promising leads.

In addition to its potential as a kinase inhibitor, this compound may also find applications in other therapeutic areas. For instance, the fluorinated aromatic sulfide moiety could be exploited in the development of compounds targeting neurological disorders where precise modulation of receptor activity is essential. The rigid structure provided by the bicyclic azabutane scaffold could also make it an effective tool for designing ligands that interact with transmembrane proteins.

The synthesis of 2-[4-fluorophenyl)sulfanyl]-ethylidene)-N-(3-(triazol-l-l)-methylbicyclo[3.21.]octane](CAS No: 2099560) has been reported as a key step in its preparation. This synthetic route highlights the versatility of modern organic chemistry techniques in constructing complex molecular frameworks. The use of transition metal-catalyzed reactions has enabled the efficient formation of carbon-carbon bonds, which are essential for creating the intricate three-dimensional structures found in many biologically active compounds.

Future research on this compound will likely focus on optimizing its pharmacological properties through structural modifications. Techniques such as structure-based drug design and fragment-based drug discovery will be employed to fine-tune its activity and selectivity. Additionally, preclinical studies will be conducted to assess its safety and efficacy in animal models before moving into human clinical trials.

The development of new drugs remains one of the most challenging yet rewarding endeavors in medicine today. Compounds like CAS No: 2099560, with their complex structures and multiple functional groups, offer immense potential for therapeutic intervention across various disease states. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can precisely modulate these systems for therapeutic benefit.

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